molecular formula C16H35O2PS2 B13765753 Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane

Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane

Katalognummer: B13765753
Molekulargewicht: 354.6 g/mol
InChI-Schlüssel: IYMCDJQWQXVRJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound with a unique structure that includes sulfur and phosphorus atoms

Vorbereitungsmethoden

The synthesis of Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves multiple steps. One common method includes the reaction of 3,5-dimethylhexanol with a phosphorus-sulfur reagent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of new organophosphorus compounds.

Wissenschaftliche Forschungsanwendungen

Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Wirkmechanismus

The mechanism of action of Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets through the formation of covalent bonds or by altering their conformation. The pathways involved may include oxidative stress response and signal transduction.

Vergleich Mit ähnlichen Verbindungen

Bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-lambda5-phosphane can be compared with other organophosphorus compounds such as:

    Triazoles: These compounds also contain nitrogen and sulfur atoms and are known for their biological activity.

    Pyrazoles: Similar to triazoles, pyrazoles have a five-membered ring structure and are used in various chemical and biological applications.

    Urazoles: These compounds are known for their ability to form stable radicals and are used in the synthesis of complex molecular structures.

The uniqueness of this compound lies in its specific combination of sulfur and phosphorus atoms, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C16H35O2PS2

Molekulargewicht

354.6 g/mol

IUPAC-Name

bis(3,5-dimethylhexoxy)-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C16H35O2PS2/c1-13(2)11-15(5)7-9-17-19(20,21)18-10-8-16(6)12-14(3)4/h13-16H,7-12H2,1-6H3,(H,20,21)

InChI-Schlüssel

IYMCDJQWQXVRJH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(C)CCOP(=S)(OCCC(C)CC(C)C)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.